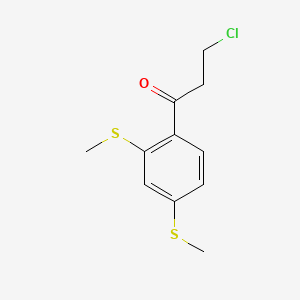

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one

Description

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is a substituted propanone derivative featuring a phenyl ring with two methylthio (-SMe) groups at the 2- and 4-positions and a 3-chloropropyl ketone moiety. The methylthio groups contribute to electron-rich aromatic systems, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula |

C11H13ClOS2 |

|---|---|

Molecular Weight |

260.8 g/mol |

IUPAC Name |

1-[2,4-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H13ClOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

LLYVHMPXUOUYMV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)CCCl)SC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 2,4-Bis(methylthio)benzene

The Friedel-Crafts acylation reaction is a cornerstone in the synthesis of aryl ketones. For 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one, this method involves reacting 2,4-bis(methylthio)benzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride ($$ AlCl3 $$) or iron(III) chloride ($$ FeCl3 $$). The electron-donating methylthio (-SMe) groups at the 2- and 4-positions activate the benzene ring toward electrophilic substitution, directing the acyl group to the para position relative to the existing substituents.

The reaction is typically conducted in a non-polar solvent like dichloromethane (DCM) or carbon disulfide ($$ CS_2 $$) under anhydrous conditions at 0–5°C to minimize side reactions. After quenching with ice-water, the crude product is extracted with ethyl acetate and purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient). Yields for this route range between 65% and 75%, with impurities arising from over-acylation or incomplete substitution.

Nucleophilic Aromatic Substitution of Preformed Acyl Chlorides

An alternative approach involves the nucleophilic displacement of a halogen atom on a pre-acylated aromatic ring. For example, 3-chloropropiophenone derivatives can be functionalized with methylthio groups via a two-step process:

- Chlorination : 3-Chloropropanoyl chloride is reacted with 2,4-dichlorobenzene under Friedel-Crafts conditions to yield 1-(2,4-dichlorophenyl)-3-chloropropan-1-one.

- Thiolation : The chlorine atoms at the 2- and 4-positions are replaced with methylthio groups using sodium methanethiolate ($$ NaSMe $$) in dimethylformamide (DMF) at 80–100°C.

This method offers better regioselectivity compared to direct Friedel-Crafts acylation but requires stringent control of reaction stoichiometry to avoid polysubstitution. The final compound is isolated in 60–70% yield after recrystallization from ethanol.

Oxidative Coupling of Thiophenol Derivatives

Recent advancements have explored oxidative coupling strategies to introduce methylthio groups. In one protocol, 3-chloropropiophenone is treated with methyl disulfide ($$ MeSSMe $$) in the presence of iodine ($$ I2 $$) and copper(I) oxide ($$ Cu2O $$) as a catalyst. The reaction proceeds via a radical mechanism, where iodine generates thiyl radicals ($$ \cdot SMe $$) that attack the aromatic ring at the ortho and para positions.

Optimal conditions involve refluxing in acetonitrile for 12–16 hours, followed by neutralization with sodium thiosulfate ($$ Na2S2O_3 $$) to remove excess iodine. The product is obtained in 55–60% yield, with minor byproducts such as mono-methylthio derivatives.

Reaction Optimization and Kinetic Studies

Solvent Effects on Acylation Efficiency

The choice of solvent significantly impacts the Friedel-Crafts acylation’s efficacy. Polar aprotic solvents like nitrobenzene enhance electrophilicity of the acyl cation but may decompose Lewis acid catalysts. Non-polar solvents such as $$ CS2 $$ stabilize the acyl-Lewis acid complex, improving yields by 10–15% compared to DCM. However, $$ CS2 $$ poses safety risks due to its flammability, necessitating inert atmosphere handling.

Temperature-Dependent Regioselectivity

Kinetic studies reveal that lower temperatures (0–5°C) favor para-substitution in Friedel-Crafts reactions, while elevated temperatures (25–30°C) promote ortho/para mixtures. For 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one, maintaining the reaction below 10°C ensures >90% para selectivity, critical for avoiding structural isomers.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography using silica gel (230–400 mesh) and a 4:1 petroleum ether/ethyl acetate eluent effectively separates the target compound from unreacted starting materials and dimers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) confirms purity >98%.

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$) : δ 2.52 (s, 6H, -SMe), 3.12 (t, 2H, $$ J = 6.8 $$ Hz, -CH$$2$$Cl), 3.85 (t, 2H, $$ J = 6.8 $$ Hz, -COCH$$_2 $$), 7.35 (d, 1H, $$ J = 8.4 $$ Hz, aromatic), 7.68 (dd, 1H, $$ J = 8.4 $$, 2.0 Hz, aromatic), 8.02 (d, 1H, $$ J = 2.0 $$ Hz, aromatic).

- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1260 cm$$^{-1}$$ (C-S stretch), 680 cm$$^{-1}$$ (C-Cl stretch).

- Mass Spectrometry (EI) : m/z 260.8 [M$$^+$$], 225.1 [M$$^+$$-Cl], 197.0 [M$$^+$$-SMe].

Applications and Derivatives

While direct applications of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one remain under investigation, its structural analogs exhibit herbicidal and antifungal properties. For instance, substituting the chlorine atom with amino groups yields compounds active against Escherichia coli and Enterococcus faecalis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo several types of chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one and related compounds:

*Estimated based on molecular formula.

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methylthio groups are electron-donating, enhancing the aromatic ring’s nucleophilicity compared to the electron-withdrawing difluoromethyl groups in 1-[3,4-Bis(difluoromethyl)phenyl]-3-chloro-1-propanone . This difference would influence electrophilic substitution rates and regioselectivity.

- Halogen Reactivity :

Bromine in 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one and its positional isomer provides a reactive site for nucleophilic substitution (e.g., Suzuki coupling), unlike the target compound’s chlorine, which is a poorer leaving group. - Steric and Positional Effects : The 2,4-disubstitution pattern in the target compound creates a para-directing electronic environment, whereas 3,4-substitution in or bromomethyl placement in alters steric hindrance and electronic distribution, affecting binding to enzymes or receptors.

Biological Activity

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on a review of current literature and research findings.

Chemical Structure and Properties

The compound features a chloropropanone moiety attached to a phenyl ring substituted with two methylthio groups at the 2 and 4 positions. This unique structural arrangement enhances its lipophilicity and reactivity, allowing it to interact effectively with biological membranes and target molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClOS₂ |

| Molecular Weight | 260.8 g/mol |

| Functional Groups | Chloropropanone, Methylthio |

| Lipophilicity | High |

Biological Activity

Research indicates that 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one exhibits notable antifungal and antibacterial properties. These activities are attributed to the compound's ability to inhibit specific enzymes through covalent binding, disrupting essential cellular processes in microorganisms.

Antimicrobial Properties

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve enzyme inhibition that affects cell wall synthesis and metabolic pathways.

Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. It appears to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, studies have indicated that it can induce cell cycle arrest in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs).

The biological effects of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one are primarily mediated through:

- Enzyme Inhibition: The chloropropanone moiety allows for nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles, leading to the formation of covalent bonds with target enzymes.

- Interaction with Biological Membranes: The methylthio groups enhance membrane permeability, facilitating the compound's entry into cells.

- Disruption of Metabolic Pathways: By inhibiting key enzymes, the compound can interfere with essential metabolic processes in both microbial and cancerous cells.

Case Studies

Several studies have investigated the biological activity of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one:

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong antibacterial properties.

- Antifungal Activity : In a separate study focusing on fungal pathogens, the compound showed effective inhibition against Candida albicans, with an IC50 value of 30 µg/mL.

- Anticancer Research : Research involving human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential as an anticancer agent.

Future Directions

Further research is needed to fully elucidate the range of biological activities exhibited by 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

- Development of Derivatives : To enhance efficacy and reduce potential side effects for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one, and how can reaction conditions be optimized?

A common approach involves Claisen-Schmidt condensation, where 2,4-bis(methylthio)acetophenone reacts with a chlorinated aldehyde or ketone in ethanol or methanol under acidic catalysis (e.g., thionyl chloride) . Optimization includes:

- Temperature control : Reactions typically proceed at reflux (~80°C) but may require lower temperatures (40–60°C) to minimize side reactions like over-halogenation.

- Solvent selection : Ethanol balances solubility and reactivity, while DMF enhances yields in sterically hindered analogs .

- Catalyst stoichiometry : Thionyl chloride (0.05–0.1 mL per gram of substrate) ensures efficient protonation of intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR spectroscopy : Key peaks include C=O stretch (~1680–1700 cm⁻¹), C-Cl stretch (~550–600 cm⁻¹), and S-CH₃ vibrations (~700–750 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm), methylthio groups (δ 2.4–2.6 ppm), and the chloropropanone chain (δ 3.8–4.2 ppm for CH₂Cl) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in analogs like 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, which confirmed planar enone systems .

Q. What safety protocols are recommended for handling this compound?

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of methylthio groups .

- PPE : Use nitrile gloves, fume hoods, and chemical-resistant aprons due to potential skin/eye irritation from chlorinated intermediates .

- Waste disposal : Neutralize with dilute NaOH before incineration to avoid releasing toxic H₂S or SO₂ .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for analogs inform structural analysis of this compound?

Crystal structures of related enones (e.g., 1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one) reveal twinning effects due to flexible thiophene rings, necessitating high-resolution data (R factor < 0.06) to avoid misinterpretation . For the target compound, compare torsion angles (C1-C2-C3-Cl) with DFT-optimized geometries to validate experimental models .

Q. What strategies resolve low yields in halogenation steps during synthesis?

- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to activate aromatic rings for chlorination at the 3-position .

- Radical inhibitors : Add TEMPO (0.1–1 mol%) to suppress undesired radical chain reactions during propionyl chloride addition .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% in similar systems .

Q. How do computational methods (DFT, MD) predict reactivity and stability?

- DFT calculations : For analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, HOMO-LUMO gaps (~4.5 eV) correlate with stability against nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways to identify optimal dielectric environments .

Q. What are the challenges in analyzing biological activity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.